5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride
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Overview
Description
5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride, also known as AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, is a water-soluble, irreversible serine protease inhibitor . It has a molecular weight of 239.5 Da . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, nevertheless, AEBSF is more stable at low pH values .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using a structural formula editor and a 3D model viewer . The molecular formula is C10H9ClFNO2S .Scientific Research Applications
Protein Labeling and Analysis
5-Dimethylaminonaphthalene-1-sulfonyl fluoride has been used for selective labeling of proteins. It was found to be highly specific in incorporating the label into proteins like alpha-chymotrypsin, resulting in a stoichiometric incorporation of the label and loss of enzymatic activity. This specificity makes it suitable for fluorescence investigations of protein active-sites (Vaz & Schoellmann, 1976).
Biological Research
The compound's derivatives, like dansyl chloride, have been used for detecting amino acids and serotonin in nervous tissue. The intense fluorescence of these derivatives has proven useful in biological research (Leonard & Osborne, 1975).
Microbial Oxidation Studies
5-Aminonaphthalene-2-sulfonate (5A2NS) has been studied for its conversion into 5-hydroxyquinoline-2-carboxylate by bacterial strains, which is significant for understanding microbial oxidation processes (Nörtemann et al., 1993).
Enzyme Inhibition Research
It has been explored in the context of enzyme inhibition, specifically in the study of carbonic anhydrases. Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, related structurally to 5-aminonaphthalene-2-sulfonyl fluoride hydrochloride, showed strong inhibitory effects on carbonic anhydrase isozymes (Supuran, Ilies & Scozzafava, 1998).
Fluorescence Sensing and Detection
This chemical has been utilized in the development of fluorescence sensors for detecting various substances, including CN- in water. Its ability to form stable fluorescent complexes is key in this application (Shi et al., 2013).
Drug-Protein Interaction Studies
The fluorescence of its derivatives has been used to study the binding characteristics of drugs to human serum albumin, providing insights into the nature of drug-protein interactions (Sudlow, Birkett & Wade, 1976).
Environmental Science
In environmental science, it has been studied for its role in the anaerobic reduction of sulfonated azo dyes by microorganisms, which is crucial for understanding dye degradation processes (Kudlich et al., 1999).
Mechanism of Action
Properties
IUPAC Name |
5-aminonaphthalene-2-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S.ClH/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12;/h1-6H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPWALNGFCEFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)F)C(=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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